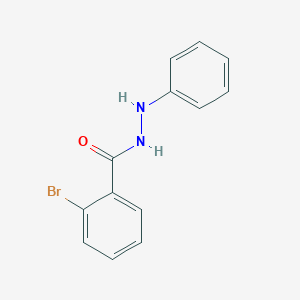![molecular formula C22H24O3 B5706790 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as Kojic acid dipalmitate, is a synthetic derivative of Kojic acid. Kojic acid is a natural compound that is derived from fungi and is known for its ability to inhibit the production of melanin, the pigment responsible for skin color. Kojic acid dipalmitate is widely used in the cosmetic industry for its skin-lightening properties.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has been extensively studied for its skin-lightening properties. It has been shown to be effective in reducing the production of melanin by inhibiting the activity of tyrosinase, the enzyme responsible for the synthesis of melanin. 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various skin disorders.
Wirkmechanismus
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate inhibits the activity of tyrosinase by chelating the copper ions present in the active site of the enzyme. This prevents the enzyme from converting tyrosine to melanin. 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate also scavenges free radicals and reduces oxidative stress, which can lead to the formation of melanin.
Biochemical and Physiological Effects:
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate has been shown to have a number of biochemical and physiological effects. It reduces the production of melanin, which can help to lighten the skin and reduce the appearance of hyperpigmentation. It also has antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by free radicals and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is widely used in the cosmetic industry and has been extensively studied for its skin-lightening properties. However, there are some limitations to its use in lab experiments. It has been shown to be cytotoxic at high concentrations, which can limit its use in cell culture studies. Additionally, it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate. One area of interest is its potential use in the treatment of various skin disorders, such as acne and psoriasis. It has also been suggested that 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate may have anti-cancer properties, although more research is needed in this area. Another potential area of research is the development of new synthesis methods for 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate that are more efficient and environmentally friendly. Overall, 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is a promising compound with a wide range of potential applications in the fields of cosmetics and medicine.
Synthesemethoden
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid dipalmitate is synthesized by the esterification of 4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one acid with palmitic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in most organic solvents.
Eigenschaften
IUPAC Name |
4-ethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-6-17-10-22(23)25-21-11-18(7-8-19(17)21)24-12-20-15(4)13(2)9-14(3)16(20)5/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGQHRCIUQJATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)

![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)


![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
